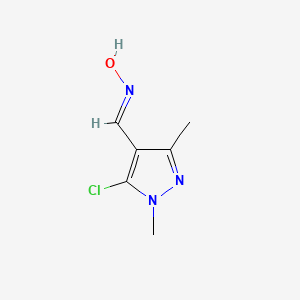

5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime

Description

Fourier-transform infrared spectroscopy (FT-IR)

Nuclear Magnetic Resonance (NMR)

Properties

IUPAC Name |

(NE)-N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c1-4-5(3-8-11)6(7)10(2)9-4/h3,11H,1-2H3/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVKQHOYAXLRET-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=NO)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1/C=N/O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime typically involves the following steps:

Formation of 5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde: This intermediate can be synthesized by reacting 5-chloro-1,3-dimethylpyrazole with an appropriate aldehyde source under controlled conditions.

Oximation: The aldehyde intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime group can be reduced to form amines.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitrile oxides.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemical Synthesis

Synthesis Pathways:

The compound can be synthesized through several methods, often starting from 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. The general synthetic route involves the reaction of the aldehyde with hydroxylamine to form the oxime derivative. This reaction is typically conducted under alkaline conditions, which facilitates the formation of the desired product in good yield.

Biological Activities

2.1 Agrochemical Applications:

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime derivatives have been studied for their insecticidal and fungicidal properties. Research has shown that these compounds exhibit significant biological activity against a range of agricultural pests and pathogens.

-

Insecticidal Activity:

Studies indicate that derivatives of this compound demonstrate efficacy against pests such as Tetranychus urticae (two-spotted spider mite) and Myzus persicae (green peach aphid) . The introduction of different substituents on the pyrazole ring can enhance insecticidal potency. -

Fungicidal Activity:

The compound has also been evaluated for its antifungal properties. For instance, it has shown effectiveness against various plant pathogens, making it a candidate for developing new fungicides .

2.2 Pharmaceutical Applications:

The pyrazole scaffold is recognized for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. Compounds derived from 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde have been investigated for their potential as therapeutic agents.

- Antiproliferative Effects:

Some studies have reported that certain derivatives exhibit antiproliferative activities against cancer cell lines, indicating potential use in cancer therapy .

Case Studies

3.1 Insecticidal Efficacy Study:

A comprehensive study evaluated the insecticidal properties of several pyrazole oxime derivatives synthesized from 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. The results showed that specific modifications to the structure significantly improved insecticidal activity against M. separata and P. xylostella. The study concluded that these compounds could serve as promising candidates for novel insecticides .

3.2 Antifungal Activity Assessment:

Another research focused on the antifungal activity of pyrazole oxime derivatives derived from 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. The findings demonstrated that certain derivatives exhibited strong inhibitory effects against Fusarium species, suggesting their utility in agricultural applications as fungicides .

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and methyl groups may contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Reactivity

Pyrazole oxime derivatives share a common scaffold but differ in substituents, which modulate their physicochemical and biological properties. Key analogues include:

Physicochemical Properties

- Crystallinity: The parent compound forms mirror-plane-aligned crystals with Cl⋯N contacts (3.046 Å), while analogues like 5-(2-chlorophenoxy)-derivatives exhibit hydrogen-bonded chains (O-H⋯N, 2.82 Å) that enhance lattice stability .

- Solubility: Derivatives with polar oxime or hydrazone groups show improved aqueous solubility compared to non-functionalized pyrazoles, critical for bioavailability .

Biological Activity

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 173.6 g/mol. The compound features a chloro group, two methyl groups, and an oxime functional group attached to the pyrazole ring. Its unique structure contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves:

- Formation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde : This intermediate is synthesized by reacting 5-chloro-1,3-dimethylpyrazole with an appropriate aldehyde source.

- Oximation : The aldehyde is then treated with hydroxylamine hydrochloride in the presence of a base like sodium acetate to yield the oxime derivative.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound demonstrates effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . This mechanism may be linked to its ability to interact with specific enzymes involved in inflammatory pathways.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. The oxime group can form hydrogen bonds with enzyme active sites, potentially leading to inhibition . This characteristic suggests applications in drug development aimed at targeting specific enzymes associated with diseases.

Study on Antimicrobial Activity

A study conducted by Motoba et al. (1992) reported that several pyrazole derivatives, including this compound, exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria . The results indicated that the compound could serve as a lead structure for developing new antibiotics.

Anti-inflammatory Mechanism Investigation

Research published in MDPI highlighted the anti-inflammatory effects of pyrazolo compounds. The study demonstrated that this compound inhibited the expression of inflammatory markers in cell cultures . This suggests its potential utility in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-1,3-dimethylpyrazole | Lacks oxime group | Limited reactivity |

| 1,3-Dimethyl-5-phenoxy-4-pyrazolecarbaldehyde oxime | Contains phenoxy group | Altered biological activity |

This compound is unique due to its combination of both chloro and oxime groups which enhance its reactivity and biological properties compared to other pyrazole derivatives .

Q & A

Q. What are the established synthetic methods for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime?

The oxime derivative is synthesized by reacting 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in methanol under basic conditions (e.g., potassium hydroxide). The mixture is refluxed for 6 hours, cooled, and purified via recrystallization from ethyl acetate . For the precursor aldehyde, Vilsmeier-Haack formylation of pyrazolone intermediates is a common route .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (XRD) is the primary method. The compound crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 11.108 Å, b = 14.998 Å, c = 8.0839 Å, and β = 104.94°. Data collection uses MoKα radiation (λ = 0.71073 Å) and low-temperature (113 K) conditions to minimize thermal motion artifacts .

Q. What safety precautions are recommended for handling this compound?

While direct safety data for this oxime is limited, analogous pyrazole derivatives require handling in well-ventilated areas, use of nitrile gloves, goggles, and lab coats. Avoid skin/eye contact and store in a dry, cool environment away from oxidizers .

Q. What spectroscopic techniques validate its structural purity?

Nuclear Magnetic Resonance (NMR, ¹H/¹³C) confirms functional groups (e.g., aldehyde proton at ~10 ppm, oxime -OH signal). Fourier-Transform Infrared Spectroscopy (FTIR) identifies N-H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches. High-Resolution Mass Spectrometry (HRMS) verifies molecular ion peaks .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this oxime?

XRD analysis reveals O–H∙∙∙N hydrogen bonds between the oxime hydroxyl and pyrazole nitrogen, forming infinite chains along the [010] axis. Van der Waals interactions and π-stacking of aromatic rings further stabilize the lattice .

Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR)?

The aldehyde precursor can undergo nucleophilic additions (e.g., with amines to form Schiff bases) or redox reactions (e.g., NaBH₄ reduction to alcohols). The oxime itself may participate in cycloadditions or metal coordination for hybrid material synthesis .

Q. How can computational methods predict its pharmacokinetic properties?

Molecular docking (AutoDock, Schrödinger) evaluates binding affinity to target enzymes (e.g., cytochrome P450). ADMET prediction tools (SwissADME) assess solubility (LogP ~2.5), metabolic stability, and potential toxicity risks based on structural analogs .

Q. What in vitro assays are suitable for screening its bioactivity?

Enzyme inhibition assays (e.g., acetylcholinesterase for neurodegenerative studies) and antimicrobial disk diffusion tests (against E. coli or S. aureus) are common. Cytotoxicity is measured via MTT assays in cancer cell lines .

Q. How does substituent variation on the pyrazole ring affect its reactivity?

Electron-withdrawing groups (e.g., -Cl at position 5) deactivate the aldehyde toward nucleophilic attack, while methyl groups (position 1,3) enhance steric hindrance, slowing reaction kinetics. Substituent effects are quantified via Hammett σ constants .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 60–85% for oxime formation) arise from solvent polarity (methanol vs. ethanol), reaction time, and purification methods. Optimization via Design of Experiments (DoE) or microwave-assisted synthesis improves reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.